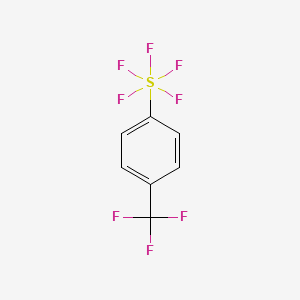

4-(Trifluoromethyl)phenylsulfur pentafluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Trifluoromethyl)phenylsulfur pentafluoride, or 4-TPMPF, is an organosulfur compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a low boiling point and a pungent odor. 4-TPMPF has been used in a variety of research studies due to its unique physical and chemical properties.

Wissenschaftliche Forschungsanwendungen

Pesticide Development

Research has explored the use of arylsulfur pentafluoride compounds in pesticide development. A study synthesized various pesticides containing an arylsulfur pentafluoride group, including a phenylsulfur pentafluoride analogue of the insecticide fipronil. This analogue demonstrated higher activity against resistant strains of Musca domestica compared to its trifluoromethyl analogue (Crowley et al., 2004).

Organic Chemistry and Material Science

The compound has attracted interest in areas like medicine, agrochemicals, and new materials due to the highly stable SF5 group, which is considered a "super-trifluoromethyl group" for its high electronegativity and lipophilicity. The paper by Umemoto, Garrick, and Saito (2012) describes a practical method for producing various arylsulfur pentafluorides, which could open up new avenues in organic chemistry and material science applications (Umemoto et al., 2012).

Microwave Spectroscopy

A study involving microwave spectra of phenylsulfur pentafluoride revealed insights into its structure and behavior. This research contributes to the understanding of molecular properties in the context of spectroscopic analysis (Signore et al., 2020).

Fluorination Chemistry

Arylsulfur pentafluorides, including phenylsulfur pentafluoride, are explored for their potential as fluorinating agents. This research is significant for the development of new fluorination methods in organic synthesis, highlighting the compound's versatility in producing organofluoro compounds (Umemoto & Singh, 2012).

Synthesis of Sulfur(VI) Fluorides

Phenylsulfur pentafluoride has been used in the synthesis of sulfur(VI) fluorides. The design and application of a reagent for this synthesis, as described by Zhou et al. (2018), demonstrates the compound's utility in synthesizing a range of aryl fluorosulfates and sulfamoyl fluorides (Zhou et al., 2018).

Wirkmechanismus

Target of Action

The compound belongs to the class of organofluorine compounds , which are known for their high reactivity and potential for various chemical transformations.

Mode of Action

The pentafluorosulfanyl group is a strong electron-withdrawing group , which suggests that it may participate in electrophilic aromatic substitution reactions at the meta position .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Trifluoromethyl)phenylsulfur pentafluoride. For instance, pentafluorosulfanylbenzene, a related compound, possesses high chemical stability under a wide range of conditions including oxidizing, reducing, strongly acidic, and strongly basic environments . This suggests that this compound may also exhibit similar stability under various environmental conditions.

Eigenschaften

IUPAC Name |

pentafluoro-[4-(trifluoromethyl)phenyl]-λ6-sulfane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F8S/c8-7(9,10)5-1-3-6(4-2-5)16(11,12,13,14)15/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXZCQWVJMGRLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)S(F)(F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

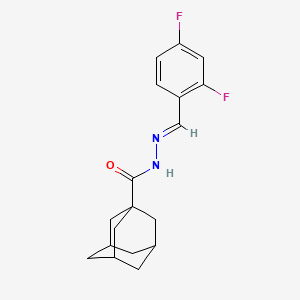

![2-ethyl-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2415281.png)

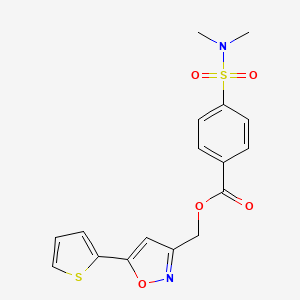

![2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine](/img/structure/B2415283.png)

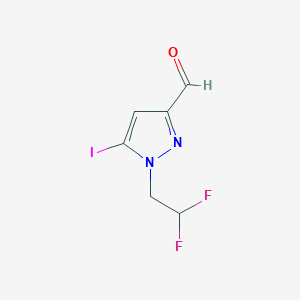

![2-amino-1-(4-fluorophenethyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2415292.png)

![3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol](/img/structure/B2415294.png)

![2-[(3-Methoxyphenyl)amino]butanoic acid](/img/structure/B2415299.png)

![3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2415303.png)